CCT3833
Description
Properties
Molecular Formula |
C18H17NO4S3 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833.; Unknown |
Origin of Product |
United States |
Discovery and Preclinical Development of Cct3833
Conceptualization of Dual RAF and SRC Kinase Inhibition
Mutations in the KRAS gene are prevalent in a substantial proportion of human cancers, including approximately 90% of pancreatic ductal adenocarcinomas (PDAC), 35% of colorectal cancers (CRC), and 20% of non-small-cell lung cancers (NSCLC). researchgate.netgoogle.com Despite the critical role of KRAS in oncogenesis, therapeutic options for many KRAS mutant forms remain limited. researchgate.netgoogle.com This challenge largely stems from the intricate nature of downstream signaling and feedback mechanisms, which can render individual pathway component targeting ineffective. researchgate.netgoogle.com
Previous attempts to target the RAF/MEK/ERK pathway, a key signaling cascade downstream of RAS, with selective BRAF inhibitors (e.g., vemurafenib (B611658), dabrafenib) in KRAS-mutant cells often led to paradoxical hyperactivation of the RAF-ERK pathway through the formation of BRAF-CRAF homo- and hetero-dimers. google.com Similarly, targeting MEK was often ineffective due to feedback mechanisms and undesirable side effects. google.com
The conceptualization behind CCT3833 is rooted in the understanding that both RAF and SRC protein kinases are validated therapeutic targets in KRAS-mutant PDAC, CRC, and NSCLC. researchgate.netgoogle.com Research demonstrated that simultaneous inhibition of both RAF and SRC is necessary to effectively block the growth of these cancers. researchgate.netgoogle.com CCT3833 was thus designed as a novel compound to achieve this crucial dual inhibition, aiming to circumvent the resistance mechanisms and enhance therapeutic efficacy observed with single-agent approaches. researchgate.netgoogle.com
Research Programs and Collaborative Initiatives in CCT3833 Development
The development of CCT3833 is a testament to collaborative research efforts. Key institutions involved in its discovery and preclinical evaluation include the Cancer Research UK Manchester Institute and The Institute of Cancer Research, London. cuhk.edu.cnnih.gov Leading researchers such as Professors Caroline Springer and Richard Marais played pivotal roles in advancing this novel compound. nih.gov The research was supported by funding from organizations such as Cancer Research UK and Wellcome. nih.gov
CCT3833 has progressed through preclinical studies, demonstrating activity in a range of mutant RAF or RAS cell lines in vitro and in human tumor xenograft models in vivo. researchgate.net These preclinical findings supported its advancement into clinical development, with CCT3833 having been evaluated in a Phase I clinical trial (NCT02437227) for patients with advanced solid tumors. researchgate.netgoogle.comcuhk.edu.cnnih.gov
Synthetic Methodologies and Chemical Design Principles (General Research Approaches)
CCT3833 is chemically defined as 1-[3-tert-butyl-1-[(3-fluoro-phenyl)-1H-pyrazol-5-yl]3-[2-fluoro-4(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl]urea. google.com It functions as a panRAF/SRC inhibitor. researchgate.net Docking studies predict that CCT3833 acts as a type II inhibitor, binding to the inactive 'DFG-out' conformation of kinases such as BRAF, CRAF, and SRC. google.com
The molecular interactions underpinning its dual inhibitory action involve several key structural features:
The pyridopyrazinone moiety is predicted to interact with the kinase hinge. google.com
The central aromatic ring occupies the ATP binding pocket. google.com
The pyrazole (B372694) ring extends into an allosteric site formed by the DFG loop moving into the 'out' conformation. google.com
A tert-butyl group is predicted to elaborate into a hydrophobic pocket. google.com
The terminal fluoro-substituted phenyl ring points towards the activation loop in all three kinases. google.com
These shared binding similarities elucidate how CCT3833 effectively inhibits both RAF and SRC kinases. google.com The synthetic approach to this chemotype involved an optimized microwave (MW)-assisted Suzuki coupling on readily accessible bromo-phenyl pyrazole ureas. This protocol facilitated the rapid generation of a diverse library of target analogues, exploring a broad chemical space for potential protein kinase inhibitors.
Preclinical in vitro enzyme assays have quantified the inhibitory potency of CCT3833 against various kinases:
| Kinase Target | Inhibition (nM) |
| V600E BRAF | 34 google.com |
| CRAF | 33 google.com |
| SRC | 27 google.com |
| LCK | 19 google.com |
CCT3833 has demonstrated its ability to inhibit both ERK (downstream of CRAF) and SFK (SRC-family kinase) phosphorylation in a dose-dependent manner in cell lines such as HCT-116 (colorectal cancer) and A549 (non-small-cell lung cancer). google.com Furthermore, CCT3833 has shown activity against a panel of KRAS-mutant PDAC, CRC, and NSCLC cell lines, exhibiting greater potency compared to other clinically evaluated panRAF inhibitors like TAK-632, ARQ736, and MLN-2480 in short-term growth assays. google.com
Mechanistic Characterization of Cct3833
Modulation of Downstream Signaling Pathways
Avoidance of Paradoxical RAF/MEK/ERK Pathway Activation in KRAS-mutant Contexts
A notable challenge in targeting the RAF/MEK/ERK pathway, particularly in KRAS-mutant cancers, has been the phenomenon of paradoxical pathway activation. Traditional BRAF-selective inhibitors, such as vemurafenib (B611658) and dabrafenib (B601069), can inadvertently lead to paradoxical hyperactivation of the RAF-ERK pathway in KRAS-mutant cells researchgate.netnih.gov. This occurs through the formation of BRAF-CRAF homo- and hetero-dimers, which can stimulate MEK/ERK signaling even in the presence of the inhibitor researchgate.netnih.gov.
CCT3833 distinguishes itself as a "paradox-breaking" inhibitor because it does not induce this paradoxical activation of the RAF/MEK/ERK pathway in KRAS-mutant cellular contexts researchgate.net. This critical characteristic is attributed to its dual inhibitory action on both RAF and SRC researchgate.netnih.gov. The simultaneous inhibition of these two pathways is essential for effectively blocking the growth of KRAS-mutant cancers, as both RAF and SFKs are validated therapeutic targets downstream of oncogenic KRAS researchgate.netnih.gov.
Specificity Profile against Other Kinases (where relevant research is identified)
In comprehensive selectivity screens, CCT3833 has demonstrated a highly focused specificity profile. It is largely inactive against a broad spectrum of other kinases, with the significant exception of its potent inhibitory activity against SRC family kinases researchgate.netnih.gov. This selective inhibition underscores its targeted therapeutic potential, minimizing off-target effects that could arise from broad kinase inhibition. As detailed in the mechanistic characterization, its activity against SRC and LCK confirms its intended SFK inhibitory profile researchgate.net.
Preclinical Biological Activity and Efficacy of Cct3833
In Vitro Research Models and Findings
In vitro studies have extensively characterized the activity of CCT3833 across different cancer cell lines and culture systems, highlighting its potent and selective inhibitory effects on cellular processes critical for tumor growth.
Efficacy in Genetically Defined Cancer Cell Lines (e.g., BRAF-mutant, RAS-mutant, KRAS-driven)
CCT3833 acts as a potent inhibitor of mutant BRAF, CRAF, and SRC kinases researchgate.net. Preclinical data indicate its activity across a spectrum of cell lines harboring mutant RAF or RAS researchgate.net. Specifically, CCT3833 has demonstrated efficacy against a panel of KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC) cell lines nih.gov. Conversely, its potency is reduced in KRAS/BRAF wild-type cells nih.gov.
Enzyme assays have shown that CCT3833 inhibits V600E BRAF with an IC50 of 34 nM and CRAF with an IC50 of 33 nM researchgate.net. It also effectively inhibits SRC and LCK kinases researchgate.netnih.gov. The dual inhibition of RAF and SRC is crucial for effectively suppressing the growth of KRAS-mutant cells researchgate.net. Compared to other clinically evaluated pan-RAF inhibitors such as TAK-632, ARQ736, and MLN-2480, CCT3833 exhibits more potent inhibition of HCT-116 cell growth in short-term assays nih.gov.
Table 1: In Vitro Kinase Inhibition by CCT3833
| Kinase Target | IC50 (nM) | Reference |
| V600E BRAF | 34 | researchgate.net |
| CRAF | 33 | researchgate.net |
Enhanced Efficacy in Three-Dimensional (3D) Spheroid Models
CCT3833 has been evaluated in tumor spheroid assays researchgate.net. Three-dimensional (3D) spheroid models are increasingly recognized for their ability to better mimic the in vivo tumor microenvironment compared to traditional 2D cultures, providing more accurate predictions of in vivo efficacy. Cells grown in 3D cultures often exhibit higher innate resistance to anti-cancer drugs than those in 2D cultures, reflecting a more realistic tumor response. In long-term assays, CCT3833 completely abrogated the growth of KPC cells, demonstrating superior efficacy compared to other pathway inhibitors, with the exception of trametinib (B1684009), in short-term proliferation assays nih.gov.
Effects on Cellular Processes: Proliferation and Apoptosis Induction
CCT3833 effectively inhibits cell growth and induces apoptosis in cancer cells researchgate.netnih.gov. Studies have shown that CCT3833 is more potent in inducing caspase-3/7 activation, a key marker of apoptosis nih.gov. The observed inhibition of cell proliferation by CCT3833 is a direct consequence of its ability to target and inhibit the RAF and SRC pathways, whose dual inhibition is essential for controlling the growth of KRAS-mutant cells researchgate.net.
In Vivo Research Models and Findings
The preclinical efficacy of CCT3833 has been further validated in various in vivo human tumor xenograft models, demonstrating its potential as a therapeutic agent for advanced solid tumors.
Human Tumor Xenograft Models (e.g., Melanoma, Pancreatic, Colorectal, Non-Small Cell Lung Cancer)
Preclinical data from in vivo human tumor xenograft models have shown significant activity for CCT3833 researchgate.net. This includes activity in melanoma patient-derived xenografts, even those exhibiting intrinsic or acquired resistance to selective BRAF inhibitors researchgate.net. CCT3833 has been shown to inhibit tumor growth effectively at well-tolerated doses in mice researchgate.netresearchgate.netnih.gov.
The compound elicits significant preclinical therapeutic efficacy in KRAS-mutant colorectal, lung, and pancreatic tumor xenografts researchgate.netnih.gov. Specifically, CCT3833 inhibits phosphorylated ERK (ppERK) and phosphorylated SRC family kinases (ppSFK) in SW620 xenografts (a colorectal cancer model) and effectively suppresses the growth of these tumors in immunocompromised mice nih.gov. Furthermore, CCT3833 has demonstrated critical inhibitory effects on a human KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) patient-derived xenograft (PDX) model nih.gov. These xenograft models are a crucial platform in preclinical drug development, closely mimicking human tumor characteristics.
Patient-Derived Xenograft (PDX) Models, including those with Intrinsic or Acquired Resistance to BRAF Inhibitors
Preclinical investigations have shown CCT3833's activity in patient-derived xenograft (PDX) models, which are critical for evaluating drug efficacy in a more clinically relevant setting. CCT3833 has demonstrated activity in melanoma patient-derived xenografts, including those exhibiting intrinsic or acquired resistance to selective BRAF inhibitors. This highlights its potential to overcome common resistance mechanisms encountered with existing targeted therapies. Furthermore, CCT3833 has been shown to inhibit human KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) patient-derived xenografts nih.gov.
Anti-Tumor Efficacy and Tumor Growth Suppression in Murine Models
In murine models, CCT3833 has consistently demonstrated robust anti-tumor efficacy and significant tumor growth suppression. Research indicates that CCT3833 effectively inhibits both RAF and SRC kinases within KRAS-mutant tumors in vitro and in vivo researchgate.netnih.gov. This dual inhibition translates into a notable reduction in tumor growth at well-tolerated doses in mice researchgate.netnih.gov.
CCT3833 has elicited significant preclinical therapeutic efficacy across various KRAS-mutant tumor xenografts, including colorectal, lung, and pancreatic cancers researchgate.netnih.gov. Specifically, it has been observed to mediate tumor regression in G12S KRAS-mutant non-small cell lung cancer (NSCLC) xenografts researchgate.net. In immunocompromised mice, CCT3833 successfully suppressed the growth of SW620 colorectal cancer (CRC) tumors nih.gov. Studies in mouse models of pancreatic cancer with KRAS mutations further confirm that CCT3833 is more effective than other drugs in preventing cancer growth and also leads to a reduction in tumor size.
Comparative Preclinical Studies
Comparative preclinical studies have underscored the distinct advantages of CCT3833's dual RAF/SRC inhibition over single-agent therapies and its competitive efficacy against other standard KRAS inhibitors.
Comparison with Single-Agent RAF or SRC Inhibitors
CCT3833 has demonstrated superiority over single-agent pan-RAF or SRC inhibitors in preclinical settings nih.gov. This advantage is attributed to its ability to simultaneously target both pathways, which are often co-opted in KRAS-mutant cancers. In standard two-dimensional tissue cultures and more complex three-dimensional spheroids, CCT3833's efficacy was comparable to that achieved by combining pan-RAF and SRC inhibitors nih.gov.
In short-term growth assays involving HCT-116 cells (a KRAS-mutant CRC cell line), CCT3833 proved to be more potent at inhibiting growth compared to several clinically evaluated pan-RAF inhibitors, including TAK-632, ARQ736, and MLN-2480 nih.gov. Furthermore, CCT3833 exhibited greater effectiveness than the multikinase inhibitor sorafenib (B1663141) and the BRAF-mutant selective inhibitors PLX4720 and dabrafenib (B601069) nih.gov. Notably, among the tested compounds, only the MEK inhibitor trametinib showed greater potency than CCT3833 in inhibiting HCT-116 cells in these short-term assays nih.gov.
For long-term assays using KPC cells (a mouse model of PDAC driven by oncogenic KRAS and TP53 mutation), CCT3833 uniquely abrogated cell growth, a complete effect not observed with other pathway inhibitors, with the exception of trametinib nih.gov. Mechanistically, CCT3833 distinguishes itself from RAF dimer inhibitors like LY3009120 by its additional inhibition of SRC, contributing to its efficacy in PDAC models researchgate.netnih.gov.
Below is a summary of comparative efficacy in HCT-116 cell growth inhibition (short-term assays):
| Compound | Type of Inhibitor | Efficacy vs. CCT3833 (HCT-116 cells) nih.gov |
| TAK-632 | Pan-RAF Inhibitor | Less potent |
| ARQ736 | Pan-RAF Inhibitor | Less potent |
| MLN-2480 | Pan-RAF Inhibitor | Less potent |
| Sorafenib | Multikinase Inhibitor | Less effective |
| PLX4720 | BRAF-mutant Selective | Less effective |
| Dabrafenib | BRAF-mutant Selective | Less effective |
| Trametinib | MEK Inhibitor | More potent |
| LY3009120 | RAF Dimer Inhibitor | CCT3833 also inhibits SRC |
Comparison with Other Standard KRAS Inhibitors in Preclinical Settings
In comparisons with other standard KRAS inhibitors in preclinical settings, CCT3833 demonstrated superior capabilities in killing cancer cells, particularly when evaluated in more complex 3D spherical tumor models (often referred to as 'mini tumors'). This enhanced efficacy in 3D models suggests a more comprehensive anti-tumor effect that bridges the gap between traditional in vitro cell cultures and in vivo tumor environments. Furthermore, in mouse models of pancreatic cancer with KRAS mutations, CCT3833 proved to be more effective than other drugs in preventing cancer growth and reducing tumor size.
Structure Activity Relationship Sar Studies of Cct3833 and Analogues
Elucidation of Key Structural Features for Kinase Inhibition
CCT3833 functions as a dual inhibitor, targeting both RAF and SRC family kinases, which are critical components of signaling pathways often dysregulated in human cancers. med-life.cnresearchgate.netresearchgate.net Specifically, CCT3833 demonstrates potent inhibition of key RAF isoforms: it inhibits V600E BRAF with an IC50 of 34 nM and CRAF with an IC50 of 33 nM. med-life.cnresearchgate.net Beyond RAF, it also inhibits SRC family kinases, including SRC and LCK. med-life.cnresearchgate.net
The inhibitory activity of CCT3833 is attributed to its specific interactions within the kinase binding sites. Computational docking studies have provided detailed insights into these interactions. CCT3833 has been successfully docked into the BRAF binding site (PDB ID: 4JVG), the CRAF binding site (derived from a homology model based on PDB ID: 4JVG), and the SRC binding site (PDB ID: 4AGW). med-life.cnresearchgate.net These studies reveal that CCT3833 engages with both the allosteric and ATP-binding sites of these kinases, suggesting a complex mode of inhibition that contributes to its broad activity against RAF and SRC family members. med-life.cnresearchgate.net The compound's chemical structure, featuring a pyrazole (B372694) core, a urea (B33335) linkage, and various substituted aromatic and heteroaromatic rings, is integral to these specific binding interactions. med-life.cnfda.govresearchgate.netnih.gov
Table 1: CCT3833 Kinase Inhibition Data
| Kinase Target | IC50 (nM) | Reference |
| V600E BRAF | 34 | med-life.cnresearchgate.net |
| CRAF | 33 | med-life.cnresearchgate.net |
| SRC | Inhibited | med-life.cnresearchgate.net |
| LCK | Inhibited | med-life.cnresearchgate.net |
Optimization Strategies for Enhanced Potency and Selectivity
A key aspect of the synthetic strategy involved an optimized microwave (MW)-assisted Suzuki coupling reaction on easily accessible bromo-phenyl pyrazole ureas. This protocol facilitated the rapid generation of a large library of target analogues, thereby covering a broad chemical space for putative protein kinase inhibitors. This systematic exploration of chemical modifications allowed researchers to identify structural changes that improved the compound's affinity for its target kinases while minimizing off-target effects, ultimately leading to the optimized profile of CCT3833.
Development of Analogues and Their Preclinical Evaluation
CCT3833 itself emerged from a series of optimization studies as a promising therapeutic agent. Preclinical evaluations have demonstrated its significant therapeutic efficacy in various KRAS-mutant cancer models. CCT3833 has shown the ability to inhibit RAF and SRC in KRAS-mutant tumors both in vitro and in vivo, leading to the inhibition of tumor growth. researchgate.net
Studies in mouse models of human cancer, including KRAS-mutant colorectal, lung, and pancreatic tumor xenografts, have confirmed its efficacy. researchgate.net These preclinical data underscore CCT3833's potential as a treatment option for several areas of unmet clinical need in oncology. While the broader development of a library of analogues was part of the optimization process, detailed preclinical evaluation data for specific named analogues beyond CCT3833 are not extensively detailed in the current available information.
Computational and In Silico Approaches in SAR Analysis
Beyond specific docking, the broader field of computational chemistry employs various in silico techniques for SAR analysis in kinase inhibitors. These methods include molecular dynamics (MD) simulations, binding free energy calculations, pharmacophore modeling, and quantum mechanics/molecular mechanics (QM/MM) calculations. Such approaches allow for the prediction of ligand-protein interactions, assessment of binding stability, and the rational design of new compounds with improved properties, facilitating a more efficient drug discovery process.
Preclinical Pharmacological Research
Preclinical Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) Research
CCT3833 has been noted as an orally bioavailable compound researchgate.net. However, detailed quantitative data concerning its specific absorption, distribution, metabolism, and excretion profiles in preclinical models were not extensively reported in the provided research findings.
Preclinical Pharmacodynamics: Biomarker Modulation in Research Models
CCT3833 functions through a dual inhibitory mechanism, targeting both panRAF and SRC kinases researchgate.netnih.gov. A notable characteristic of CCT3833 is its ability to inhibit the RAF/MEK/ERK pathway in KRAS-mutant cells without inducing paradoxical activation, a common challenge with some RAF inhibitors nih.gov.
The compound's dual inhibition of RAF and SRC has demonstrated therapeutic efficacy in preclinical models of various KRAS-mutant driven cancers, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC) nih.gov. Preclinical studies have shown that CCT3833 is active against a panel of KRAS-mutant PDAC, CRC, and NSCLC cell lines, exhibiting reduced potency against KRAS/BRAF wild-type cells nih.gov.
Biomarker evidence from preclinical models supports the effective inhibition of both the RAF and SRC pathways by CCT3833. For instance, a biomarker study in KPC allografts utilized immunohistochemistry and scoring of phosphorylated SRC family kinase (ppSFK) intensity in tumors. This analysis revealed significant modulation (P ≤ 0.05) of ppSFK levels following CCT3833 treatment, indicating effective in vivo inhibition of SRC family kinases nih.gov.
RAF is a well-established downstream target of oncogenic RAS, while SRC is a validated therapeutic target in CRC, NSCLC, and PDAC, where its hyperactivation contributes to cell proliferation and metastasis nih.gov. The cooperative action of SRC inhibitors with agents targeting the EGFR/RAS pathway further underscores the rationale behind CCT3833's dual mechanism nih.gov.
Table 1: Summary of Preclinical Pharmacodynamic Findings for CCT3833
| Target/Pathway Inhibited | Observed Effect in Research Models | Key Biomarker Evidence | Relevant Cancer Models | Citation |
| PanRAF and SRC | Inhibition of KRAS-mutant cancer cell growth | Effective inhibition of both pathways | KRAS-mutant PDAC, CRC, NSCLC cell lines | researchgate.netnih.gov |
| SRC Family Kinases (SFK) | Significant modulation of ppSFK intensity in tumors (P ≤ 0.05) | Immunohistochemistry of ppSFK | KPC allografts (PDAC model) | nih.gov |
| RAF/MEK/ERK Pathway | No paradoxical activation | Not explicitly detailed beyond qualitative observation | KRAS-mutant cells | nih.gov |
Translational Research and Future Directions
Preclinical Biomarker Identification for Response Prediction
The primary determinant for sensitivity to CCT3833 in preclinical studies is the presence of a KRAS mutation. researchgate.netnih.gov Cancers of the pancreas, colon, and lung, which have high frequencies of KRAS mutations, are principal areas of investigation. nih.gov Therapeutic options for non-G12C KRAS mutations are particularly limited, positioning CCT3833 as a candidate for these patient populations. nih.gov
The complexity of signaling pathways downstream of KRAS often leads to ineffective outcomes when targeting individual components. nih.gov Therefore, beyond the KRAS mutation itself, preclinical research points toward the utility of pharmacodynamic biomarkers to predict and confirm response. The mechanism of action of CCT3833 involves the inhibition of both RAF and SRC kinases. researchgate.netnih.gov As such, the phosphorylation status of downstream effectors in these pathways, such as ERK (ppERK) and SRC (ppSFK), serve as key indicators of target engagement and pathway inhibition. researchgate.net In vitro studies have demonstrated that CCT3833 treatment leads to a reduction in both ppERK and ppSFK levels in KRAS-mutant cell lines. researchgate.net These findings suggest that monitoring these phosphoproteins in tumor biopsies could serve as a functional biomarker to predict sensitivity to CCT3833.
Future preclinical studies aim to identify a broader set of predictive biomarkers. Deep learning frameworks trained on preclinical cancer cell line data are being developed to predict patient responses and identify gene expression signatures associated with sensitivity or resistance to targeted agents. nih.gov Such approaches could be applied to CCT3833 to uncover novel genetic or proteomic markers that refine patient selection.
| Biomarker Type | Potential Biomarker | Rationale | Preclinical Evidence |
| Genetic | KRAS Mutation (non-G12C) | CCT3833 is designed to target pathways activated by KRAS mutations, filling a therapeutic gap. nih.gov | Effective in preclinical models of KRAS-mutant colorectal, lung, and pancreatic cancers. researchgate.netnih.gov |
| Pharmacodynamic | Phospho-ERK (ppERK) | As a downstream effector of the RAF-MEK-ERK pathway, its reduction indicates target engagement. researchgate.net | CCT3833 treatment reduces ppERK levels in KRAS-mutant cancer cell lines. researchgate.net |
| Pharmacodynamic | Phospho-SRC Family Kinases (ppSFK) | Inhibition of SRC is a primary mechanism of CCT3833; reduced phosphorylation indicates target engagement. researchgate.net | CCT3833 treatment reduces ppSFK levels in KRAS-mutant cancer cell lines. researchgate.net |
Addressing Mechanisms of Drug Resistance in Oncogenic Pathways
A major hurdle for targeted cancer therapies is the development of drug resistance. drugtargetreview.com Resistance can be primary (intrinsic) or acquired and can arise through various mechanisms, including the activation of alternative signaling pathways, or "bypass tracks," that compensate for the inhibited oncogene. nih.govannexpublishers.com The dual targeting strategy of CCT3833 is designed to preemptively address a key resistance mechanism in KRAS-driven cancers. researchgate.netnih.gov
In KRAS-mutant tumors, signaling is complex, with feedback loops and crosstalk between pathways. nih.gov Targeting only one component, such as the RAF-MEK-ERK pathway, is often insufficient because cancer cells can adapt by activating parallel survival pathways. nih.govannexpublishers.com The protein kinase SRC has been identified as a crucial component in these resistance networks. researchgate.netnih.gov By simultaneously inhibiting both RAF and SRC, CCT3833 aims to block the primary oncogenic driver pathway and a key compensatory mechanism, thereby preventing or delaying the onset of resistance. researchgate.netnih.gov This approach is based on preclinical evidence showing that inhibition of both kinases is necessary to effectively block the growth of KRAS-mutant cancers. nih.gov
Other potential mechanisms of resistance to kinase inhibitors that could be relevant for CCT3833 include:
Target Gene Modification: Secondary mutations in the kinase domains of RAF or SRC could alter the binding affinity of CCT3833. annexpublishers.com
Gene Amplification: Increased copies of the target oncogene can lead to resistance by overwhelming the inhibitor. nih.gov
Histological Transformation: In some cases, tumors can change their cellular identity to a different subtype that is no longer dependent on the targeted pathway. nih.gov
Understanding these potential resistance mechanisms is crucial for the continued development of CCT3833 and for designing rational combination therapies.
Research into Potential Combination Therapies in Preclinical Models
While CCT3833 is designed to overcome certain resistance mechanisms, combination therapies are a cornerstone of modern oncology to achieve more durable responses. tmc.edu Preclinical modeling is essential for identifying and prioritizing promising drug combinations before moving them into clinical trials. nih.govsemanticscholar.org Although specific preclinical combination studies involving CCT3833 are not yet widely published, the compound's mechanism of action provides a strong rationale for several potential partnerships.
Given that CCT3833 targets the RAS-RAF-MEK and SRC signaling pathways, combining it with inhibitors of other key oncogenic pathways represents a logical next step. For instance, in triple-negative breast cancer models, combinations of a nuclear export inhibitor (KPT-330) with a PI3K/mTOR inhibitor (GSK2126458) have shown synergistic effects. nih.govresearchgate.net This highlights the potential of targeting multiple core cancer pathways simultaneously.
Potential combination strategies for CCT3833 in preclinical models could include:
Inhibitors of other downstream effectors: Combining CCT3833 with inhibitors of pathways like PI3K/AKT/mTOR could provide a more comprehensive blockade of cancer cell growth and survival signals.
Immunotherapy: There is a growing understanding of the interplay between oncogenic signaling pathways and the tumor microenvironment. Combining targeted therapies with immune checkpoint inhibitors is a strategy that has proven successful in various cancers. cancer.gov Preclinical studies could explore whether CCT3833 can enhance the efficacy of anti-PD-1/PD-L1 therapies in KRAS-mutant models.
Chemotherapy: The traditional backbone of cancer treatment could be combined with CCT3833 to target both proliferating cells and specific signaling addictions.
The design of these preclinical studies requires careful consideration of scheduling, pharmacokinetics, and pharmacodynamics to optimize synergistic effects and inform clinical trial design. nih.gov
Pathways for Further Preclinical Development
The significant antitumor activity of CCT3833 in xenograft models of KRAS-mutant colorectal, lung, and pancreatic cancer provides a solid foundation for its continued preclinical development. researchgate.netnih.gov Future research will likely focus on more sophisticated and predictive preclinical models to better understand its therapeutic potential and limitations.
Key pathways for further preclinical development include:
Advanced Mouse Models: While cell line-derived xenografts are useful, genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs) more accurately recapitulate human tumor biology and heterogeneity. nih.gov Testing CCT3833 in a panel of PDX models from KRAS-mutant colorectal, lung, and pancreatic cancers would provide more robust data on its efficacy across different genetic backgrounds.
Co-clinical Trials: This innovative approach involves testing a drug's efficacy in parallel in human clinical trials and in corresponding mouse models (e.g., PDXs derived from the patients in the trial). nih.gov This allows for the direct correlation of preclinical and clinical outcomes and can accelerate the identification of predictive biomarkers and resistance mechanisms.
Investigating Novel Tumor Types: While the initial focus is on the "big three" KRAS-mutant cancers, other malignancies with RAS pathway alterations or SRC activation could be explored in preclinical models.
Molecularly Defined Subsets: Further preclinical work should aim to identify specific molecular contexts beyond the KRAS mutation that confer exceptional sensitivity to CCT3833. This could involve exploring co-occurring mutations in tumor suppressor genes or other oncogenes. nih.gov
These advanced preclinical strategies are crucial for prioritizing the most promising clinical applications for CCT3833 and for developing a comprehensive understanding of its activity. nih.gov
Current Status in the Research Pipeline
Based on promising preclinical data demonstrating significant therapeutic efficacy in various KRAS-mutant tumor models, CCT3833 has progressed into early-phase clinical investigation. researchgate.netnih.gov The compound has been evaluated in a Phase I clinical trial (NCT02437227) to assess its characteristics in human subjects. nih.gov This transition from preclinical research to clinical evaluation represents a critical milestone in the development of a new therapeutic agent, validating the scientific rationale behind its dual-targeting mechanism.
Q & A
Q. What is the mechanistic basis for CCT3833’s efficacy in KRAS-mutant cancers?
CCT3833 targets two parallel nodes in the KRAS signaling pathway: RAF and SRC kinases. Unlike standard KRAS inhibitors that block only one pathway (e.g., RAF alone), dual inhibition disrupts compensatory signaling, reducing tumor growth and enhancing cytotoxicity in preclinical models. This approach addresses the limitations of single-pathway targeting, which often leads to resistance .
Q. Which preclinical models demonstrated significant responses to CCT3833?
Studies utilized KRAS-mutant pancreatic, colorectal, and lung cancer cell lines, alongside xenograft mouse models. Notably, 3D tumor spheroids (mimicking in vivo microenvironments) showed enhanced drug sensitivity compared to 2D cultures, highlighting the importance of model selection in translational research .
Table 1: Preclinical Efficacy of CCT3833
Q. What clinical evidence supports CCT3833’s potential in KRAS-mutant cancers?
In a Phase I trial involving 31 patients with solid tumors, one patient with a KRAS-mutant sarcoma exhibited tumor shrinkage for 8 months post-treatment. While primarily a safety trial, this early efficacy signal supports further investigation in Phase II studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in CCT3833 efficacy between 2D and 3D models?
Discrepancies arise due to differences in tumor microenvironment interactions (e.g., hypoxia, cell-matrix adhesion). To address this, integrate 3D spheroids with transcriptomic profiling to identify microenvironment-dependent resistance mechanisms. Validate findings in orthotopic mouse models to bridge in vitro-in vivo gaps .
Q. What methodological considerations are critical for designing Phase II trials for CCT3833?
- Patient Stratification: Use genomic profiling to subset KRAS mutations (e.g., G12V vs. G12D) and exclude co-occurring mutations (e.g., TP53) that may confound outcomes.
- Endpoint Selection: Prioritize progression-free survival (PFS) over overall survival (OS) in early-phase trials due to sample size limitations.
- Biomarker Integration: Measure phospho-ERK/phospho-SRC levels as pharmacodynamic markers to confirm target engagement .
Q. What statistical methods are robust for analyzing small-sample CCT3833 trial data?
Bayesian hierarchical models are recommended to borrow strength from historical KRAS-inhibitor datasets, improving power in small cohorts. Sensitivity analyses (e.g., tipping-point methods) should assess the impact of missing data or dropout rates .
Q. How can 3D spheroid models improve predictive accuracy for CCT3833 response?
3D models recapitulate stromal interactions and drug penetration barriers absent in 2D systems. Implement high-content imaging to quantify spatial heterogeneity in drug response and correlate with patient-derived xenograft (PDX) outcomes. This approach aligns with findings where spheroids better predicted in vivo efficacy .
Q. What strategies mitigate resistance to CCT3833 in preclinical studies?
Combinatorial screens with MEK or EGFR inhibitors have shown synergy in overcoming adaptive resistance. Use CRISPR-Cas9 knockout libraries to identify synthetic lethal partners, followed by in vivo validation in resistant PDX models .
Methodological Frameworks
How to formulate a PICOT research question for CCT3833 clinical studies?
- Population: Adults with KRAS G12V-mutant pancreatic adenocarcinoma.
- Intervention: CCT3833 (dose: 200 mg/day).
- Comparison: Standard-of-care chemotherapy (gemcitabine + nab-paclitaxel).
- Outcome: 6-month PFS rate.
- Time: 24-month follow-up. This structure ensures clarity and aligns with evidence-based research design principles .
Q. What in vitro assays best characterize CCT3833’s mechanism of action?
- Western Blotting: Quantify phospho-RAF and phospho-SRC inhibition.
- Apoptosis Assays: Measure caspase-3/7 activation via fluorescence-based kits.
- Colony Formation: Assess long-term cytotoxicity in 3D spheroids.
Combine these with RNA-seq to map pathway feedback loops .
Data Analysis and Interpretation
Q. How to address conflicting results between CCT3833’s in vitro and in vivo efficacy?
Perform dose-escalation studies to reconcile pharmacokinetic (PK) differences. Use physiologically based PK (PBPK) modeling to simulate drug exposure in tumor tissues and adjust dosing regimens. Cross-validate with PET imaging to monitor intratumoral drug distribution .
Q. What bioinformatics tools are suitable for analyzing CCT3833’s transcriptomic data?
Use GSEA (Gene Set Enrichment Analysis) to identify enriched pathways in responder vs. non-responder cohorts. Pair this with single-cell RNA-seq to resolve tumor heterogeneity and stromal contributions to resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
